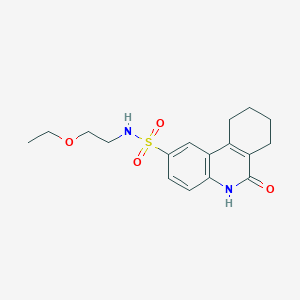![molecular formula C15H14N4O4 B11061165 1,3-dimethyl-5-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11061165.png)
1,3-dimethyl-5-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-1,3-dihydro-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DIMETHYL-5-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in the development of pharmaceuticals. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1,3-DIMETHYL-5-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethenyl Group: This step involves the addition of the ethenyl group to the benzodiazole core, often through a Heck reaction or similar coupling reactions.
Functionalization with the Nitro-Oxazole Group:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
1,3-DIMETHYL-5-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce double bonds.
Coupling Reactions: The ethenyl group can participate in coupling reactions, such as Heck or Suzuki couplings, to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-DIMETHYL-5-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential biological activity, the compound is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-5-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1,3-DIMETHYL-5-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can be compared with other benzodiazole derivatives, such as:
1,3-Dimethyl-2-imidazolidinone: Known for its use as a solvent and reagent in organic synthesis.
1,3-Diazole: A simpler structure with broad biological activity.
Indole Derivatives: Known for their diverse pharmacological activities.
The uniqueness of 1,3-DIMETHYL-5-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE lies in its complex structure, which allows for specific interactions with biological targets and its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C15H14N4O4 |
|---|---|
Molecular Weight |
314.30 g/mol |
IUPAC Name |
1,3-dimethyl-5-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzimidazol-2-one |
InChI |
InChI=1S/C15H14N4O4/c1-9-14(19(21)22)13(23-16-9)7-5-10-4-6-11-12(8-10)18(3)15(20)17(11)2/h4-8H,1-3H3/b7-5+ |
InChI Key |
XHVXJPZGWMQVEB-FNORWQNLSA-N |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC3=C(C=C2)N(C(=O)N3C)C |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC3=C(C=C2)N(C(=O)N3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Cyclopropyl-6-[2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061107.png)
![2-[6-(4-Methyl-1,2,3-thiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine](/img/structure/B11061109.png)
![3-(3,5-dichlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061113.png)
![6-(4-Bromophenyl)-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061116.png)
![3,3'-(Methylimino)bis[1-(thiophen-2-yl)propan-1-one]](/img/structure/B11061123.png)
![4-({[5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-propylfuran-2-carbonitrile](/img/structure/B11061130.png)
![3-(4-Bromophenyl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B11061136.png)
![Methyl 1-[(2-nitrophenyl)sulfonyl]prolinate](/img/structure/B11061137.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061138.png)
![1-[1-(4-Chlorobenzyl)-2,5-dioxopyrrolidin-3-yl]-4-[(4-fluorophenyl)amino]piperidine-4-carboxamide](/img/structure/B11061143.png)
![4-amino-8-(3-bromophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11061162.png)
![2-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B11061166.png)
